ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate
Description
Ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate is a heterocyclic compound featuring a fused triazolo[4,5-d]pyrimidine core substituted with a 3-methoxyphenyl group at position 3 and an ethyl acetate moiety at position 4. The triazolopyrimidine scaffold is notable for its structural rigidity and electronic properties, which are exploited in medicinal chemistry for targeting enzymes like kinases or phosphodiesterases. The 3-methoxyphenyl group enhances lipophilicity and may influence π-π stacking interactions, while the ester group contributes to solubility and metabolic stability .
Properties
IUPAC Name |
ethyl 2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-3-24-12(21)8-19-9-16-14-13(15(19)22)17-18-20(14)10-5-4-6-11(7-10)23-2/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJWKTXPNCTCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331607 | |
| Record name | ethyl 2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669745 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
847385-94-8 | |
| Record name | ethyl 2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate typically involves multi-step organic reactions. One common method starts with the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to form the triazolopyrimidine core. The final step involves esterification with ethanol to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the triazolopyrimidine core can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol derivative.
Scientific Research Applications
Ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in key biological processes, such as DNA synthesis and cell division.
Pathways Involved: It can inhibit the activity of enzymes like topoisomerases, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs (Table 1), focusing on structural features, physicochemical properties, and functional implications.
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Core Heterocycle Variations: The target compound’s triazolo[4,5-d]pyrimidine core (1,2,3-triazole fused to pyrimidine) contrasts with the pyrazolo[4,3-c]pyridine core in , which lacks a pyrimidine ring. The triazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and electron-deficient character compared to pyrazole analogs .
Substituent Effects: 3-Methoxyphenyl vs. Ester vs. Amide Groups: The ethyl acetate moiety in the target compound may confer higher metabolic lability compared to the acetamide group in , which could enhance stability in biological systems.
Crystallographic Insights: The thiazolo-pyrimidine derivative crystallizes in a monoclinic system (space group P2₁/n) with unit cell dimensions a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å, and β = 94.465°. Intermolecular interactions (e.g., C–H···O) stabilize its packing . Similar analyses for the target compound are absent in the provided evidence.
Functional Implications
- The pyrazolo-pyridine derivative showed moderate yields (84%) and thermal stability (mp 248–251°C), suggesting synthetic feasibility for related structures .
- Synthetic Accessibility : The ethyl ester group in the target compound simplifies synthesis compared to the trimethoxybenzylidene-thiazolo system in , which requires multi-step condensation .
Biological Activity
Ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate, with CAS Number 847385-94-8 and molecular formula , represents a novel compound within the triazole-pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological significance.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 847385-94-8 |
| Molecular Formula | |
| Molecular Weight | 329.31 g/mol |
Anticancer Properties
Recent studies have indicated that compounds featuring a triazole-pyrimidine scaffold exhibit significant anticancer activities. For instance, derivatives of similar structures have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. In vitro assays revealed that certain derivatives had IC50 values significantly lower than established chemotherapeutics like doxorubicin .
Case Study: Cytotoxicity Against Cancer Cell Lines
A comparative analysis of the cytotoxicity of this compound against MCF-7 cells demonstrated promising results:
| Compound | IC50 (μM) | Reference Drug (Doxorubicin) IC50 (μM) |
|---|---|---|
| Ethyl [3-(3-methoxyphenyl)... | 19.4 ± 0.22 | 40.0 ± 3.9 |
| 2-(4-bromophenyl)triazole | 19.4 ± 0.22 | 40.0 ± 3.9 |
| 2-(anthracen-9-yl)triazole | 14.5 ± 0.30 | 40.0 ± 3.9 |
These findings suggest that the compound's structural features may enhance its interaction with molecular targets involved in tumor growth and proliferation.
The biological activity of this compound can be attributed to its ability to inhibit key signaling pathways associated with cancer cell survival and proliferation. Molecular docking studies have suggested that this compound interacts effectively with targets such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-Kinase), which are pivotal in cancer progression .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has been evaluated through in silico studies that predict its absorption, distribution, metabolism, and excretion (ADME). These studies indicate favorable properties for oral bioavailability and low toxicity profiles compared to traditional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
